molecular formula C14H12ClF3N4O2 B6949837 N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide

N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide

Cat. No.: B6949837
M. Wt: 360.72 g/mol
InChI Key: WDBZAQVYTCJREW-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a chloro and trifluoroethyl group, and an indolizine ring with an oxo and carboxamide group

Properties

IUPAC Name

N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4O2/c15-8-6-21(7-14(16,17)18)20-12(8)19-13(24)10-3-4-11(23)9-2-1-5-22(9)10/h1-2,5-6,10H,3-4,7H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZAQVYTCJREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1C(=O)NC3=NN(C=C3Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The trifluoroethyl group is introduced via nucleophilic substitution using a suitable trifluoroethylating agent.

The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate electrophile. The final step involves coupling the pyrazole and indolizine intermediates under conditions that facilitate the formation of the carboxamide linkage, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The chloro and trifluoroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloro or trifluoroethyl groups with the nucleophile.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structure suggests potential as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating their function. The trifluoroethyl group could enhance its binding affinity to certain molecular targets, while the indolizine ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole scaffold and exhibit various biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and pyrazole-3-carboxamide are known for their anti-inflammatory and anticancer properties.

Uniqueness

N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide is unique due to the combination of the pyrazole and indolizine rings, along with the presence of the trifluoroethyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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